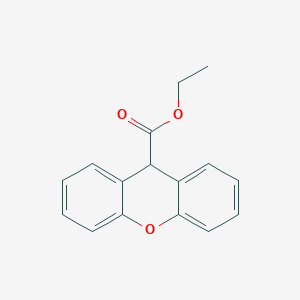
ethyl 9H-xanthene-9-carboxylate
Vue d'ensemble
Description
Ethyl 9H-xanthene-9-carboxylate is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 g/mol . The compound is part of the xanthone class of compounds, which are oxygen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of ethyl 9H-xanthene-9-carboxylate consists of a xanthene backbone with an ethyl carboxylate functional group . The InChI Key for this compound is LFHPCJSHNRJCEY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Ethyl 9H-xanthene-9-carboxylate is a solid with a melting point of 66-68°C . It has a molecular weight of 254.29 g/mol and a molecular formula of C16H14O3 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 9H-xanthene-9-carboxylate and related compounds have been a focus of synthetic chemistry research. One study describes an efficient synthesis of 9H-xanthene-9-carboxaldehyde and related compounds using a novel two-carbon homologation process with N-vinylacetamides or ethyl vinyl ether (Prashad, Lu, & Repic, 2004). Additionally, research into the structural elucidation of new xanthone derivatives from various natural sources, including marine fungi and microfungi, has been conducted. These studies have contributed to the understanding of the chemical composition and potential applications of these compounds in various fields (Healy et al., 2004).
Biological Activities
Research has explored the biological activities of xanthene derivatives. Studies have identified xanthenes as potential neuroprotectors, antitumor agents, and antimicrobials (Maia et al., 2020). The antiallergic activities of some 9H-xanthen-9-one-2-carboxylic acids have also been evaluated, with findings suggesting a correlation between antiallergic activity and substituent size (Bristol et al., 1978).
Material Science and Engineering
In material science, xanthene derivatives like ethyl 9H-xanthene-9-carboxylate have been investigated for their potential applications. Research into polyimides based on 9,9-disubstituted xanthene dianhydrides has indicated their suitability for electronic applications due to desirable properties like low dielectric constant and low moisture absorption (Trofimenko & Auman, 1994).
Safety And Hazards
Orientations Futures
Xanthones, including ethyl 9H-xanthene-9-carboxylate, have shown promising biological activities, leading to extensive research efforts in the isolation and synthesis of new xanthone derivatives . Further investigations are needed to fully disclose the mechanisms of action of xanthones and their derivatives and to improve their potential clinical outcomes .
Propriétés
IUPAC Name |
ethyl 9H-xanthene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPCJSHNRJCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284467 | |
| Record name | ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 9H-xanthene-9-carboxylate | |
CAS RN |
7401-03-8 | |
| Record name | 7401-03-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 9H-xanthene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



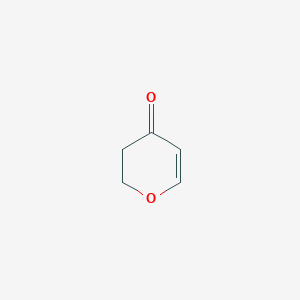
![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)
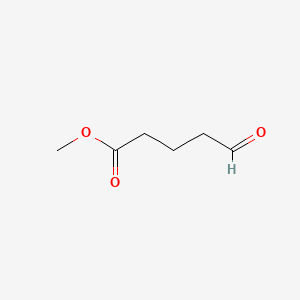
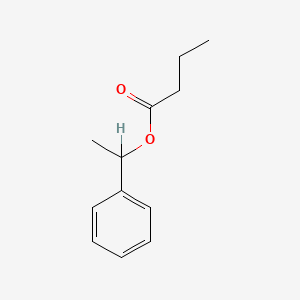
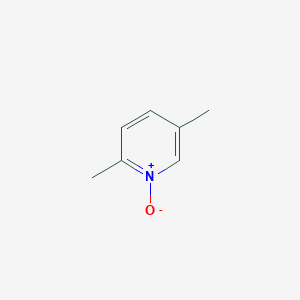
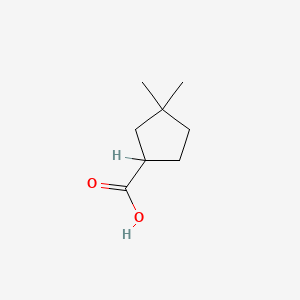
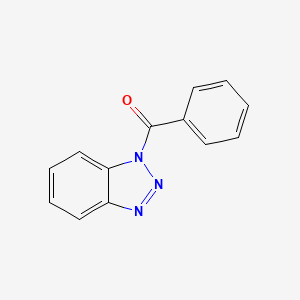
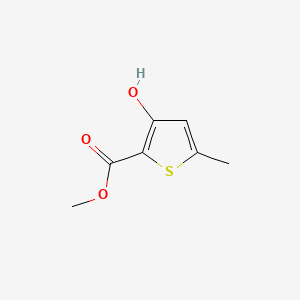
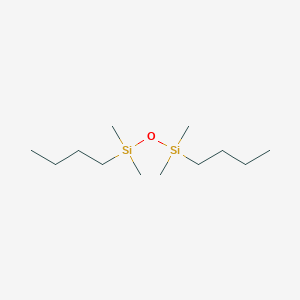
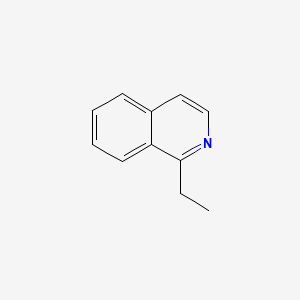
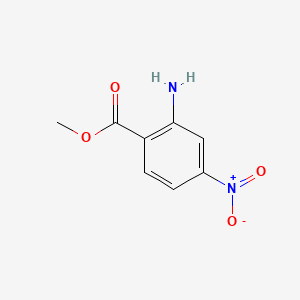

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)
![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)